molecular formula C10H10N2O B14321278 5-Methoxy-3H-1,4-benzodiazepine CAS No. 107468-21-3

5-Methoxy-3H-1,4-benzodiazepine

Cat. No.: B14321278
CAS No.: 107468-21-3
M. Wt: 174.20 g/mol
InChI Key: LPJUCAPIDVPCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The 5-methoxy group in this compound adds to its unique chemical and pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3H-1,4-benzodiazepine typically involves the photolysis of 3-azidoquinolines in the presence of sodium methoxide. This reaction results in ring expansion to form the fully unsaturated 3-methoxy-3H-1,4-benzodiazepine . The starting 3-azidoquinolines are prepared from the corresponding 3-aminoquinolines by diazotization followed by treatment with sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3H-1,4-benzodiazepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

5-Methoxy-3H-1,4-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: It is studied for its potential effects on biological systems, including its interactions with various receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its sedative and anxiolytic properties.

    Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Methoxy-3H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines bind to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to sedative and anxiolytic effects . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: Known for its anxiolytic and sedative properties.

    Diazepam: Widely used for its muscle relaxant and anticonvulsant effects.

    Lorazepam: Known for its potent anxiolytic and sedative effects.

Uniqueness

5-Methoxy-3H-1,4-benzodiazepine is unique due to the presence of the 5-methoxy group, which may contribute to its distinct pharmacological profile. This structural difference can influence its binding affinity to receptors and its overall biological activity.

Properties

CAS No.

107468-21-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methoxy-3H-1,4-benzodiazepine

InChI

InChI=1S/C10H10N2O/c1-13-10-8-4-2-3-5-9(8)11-6-7-12-10/h2-6H,7H2,1H3

InChI Key

LPJUCAPIDVPCDP-UHFFFAOYSA-N

Canonical SMILES

COC1=NCC=NC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.